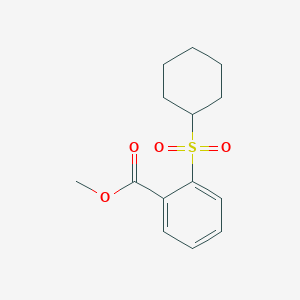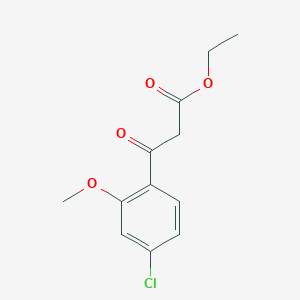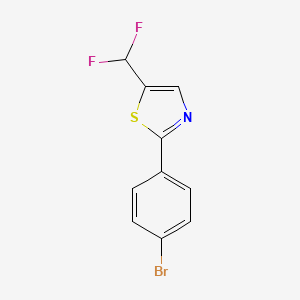
2-(4-Bromophenyl)-5-(difluoromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-(difluoromethyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(difluoromethyl)thiazole typically involves the reaction of 4-bromobenzaldehyde with difluoromethylthioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(difluoromethyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-(4-Bromophenyl)-5-(difluoromethyl)thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(difluoromethyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromophenyl group can participate in various interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)thiazole: Lacks the difluoromethyl group, which may affect its chemical properties and applications.
2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole:
2-(4-Bromophenyl)-4-(difluoromethyl)thiazole: Positional isomer with the difluoromethyl group at a different position on the thiazole ring.
Uniqueness
2-(4-Bromophenyl)-5-(difluoromethyl)thiazole is unique due to the presence of both the bromophenyl and difluoromethyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6BrF2NS |
|---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(difluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6BrF2NS/c11-7-3-1-6(2-4-7)10-14-5-8(15-10)9(12)13/h1-5,9H |
InChI Key |
XKDWBJMQGGKYPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
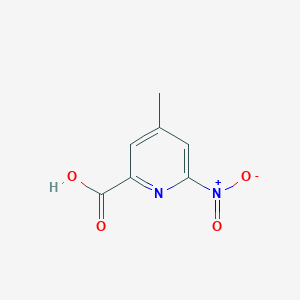
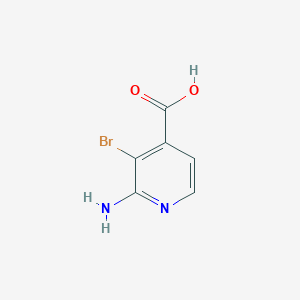
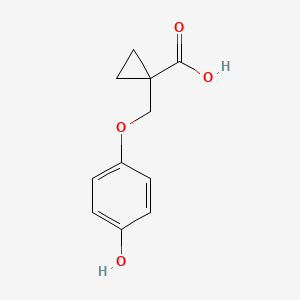
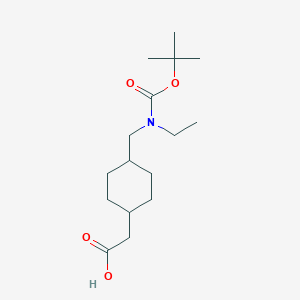
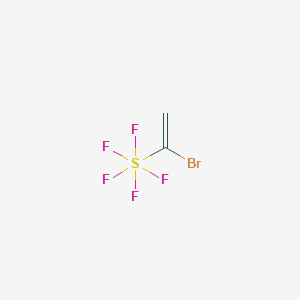
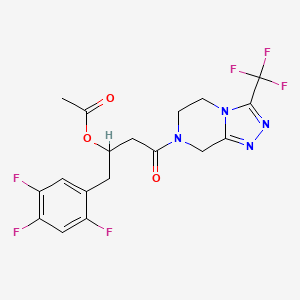


![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
